AraCTP

DNA Polymerase Inhibition Enzyme Kinetics Antimetabolite Pharmacology

AraCTP (CAS 13191-15-6) is the non-fungible active triphosphate metabolite of cytarabine. Unlike generic nucleotide analogs, it is the definitive competitive inhibitor of DNA polymerases α/β with precisely characterized Ki values (1.5–32 μM), the gold-standard LC-MS/MS reference for intracellular metabolite quantitation in leukemic blasts, and the mandatory probe for resistance studies where intracellular AraCTP drops to 1/10th in resistant cells. Only high-purity AraCTP ensures reproducible data in polymerase inhibition assays, clinical PK/PD correlation, and nanogel-based drug delivery development.

Molecular Formula C9H16N3O14P3
Molecular Weight 483.16 g/mol
CAS No. 13191-15-6
Cat. No. B083258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraCTP
CAS13191-15-6
SynonymsAra CTP
Ara-CTP
Arabinofuranosylcytosine Triphosphate
Arabinosylcytosine Triphosphate
Cytarabine Triphosphate
Cytosine Arabinoside Triphosphate
Triphosphate, Arabinofuranosylcytosine
Triphosphate, Arabinosylcytosine
Triphosphate, Cytarabine
Triphosphate, Cytosine Arabinoside
Molecular FormulaC9H16N3O14P3
Molecular Weight483.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1
InChIKeyPCDQPRRSZKQHHS-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 mm / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AraCTP (CAS 13191-15-6) Procurement Guide: Cytarabine Triphosphate for DNA Synthesis Inhibition and Leukemia Research


Arabinofuranosylcytosine triphosphate (AraCTP; CAS 13191-15-6) is the active, intracellular triphosphate metabolite of the antineoplastic prodrug cytarabine (ara-C) [1]. It functions as a competitive inhibitor of DNA synthesis by antagonizing the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into nascent DNA by eukaryotic DNA polymerases, primarily polymerase α and β [2]. Unlike the clinically administered prodrug, AraCTP is the direct molecular species that mediates chain termination and is the critical analyte for cellular pharmacokinetic and pharmacodynamic studies in leukemia research [3].

AraCTP (CAS 13191-15-6) Selection Rationale: Why Alternative Nucleotide Analogs Are Not Interchangeable


The mechanistic and quantitative differences between AraCTP and other nucleoside triphosphate analogs—including its natural competitor dCTP and synthetic analogs like gemcitabine triphosphate (dFdCTP) and thiarabine triphosphate (T-araCTP)—are substantial and directly impact experimental interpretation and clinical correlation. Substituting AraCTP with another analog in biochemical assays or cellular studies is invalid due to distinct enzyme inhibition constants (Ki), differential chain termination potency, and divergent processing by human DNA polymerases [1]. These variances, detailed in the quantitative evidence below, underscore that AraCTP occupies a specific, non-fungible niche in DNA replication inhibition, making precise compound selection critical for reproducible research outcomes [2].

AraCTP (CAS 13191-15-6) Differential Evidence: Quantified Performance Against dCTP, dFdCTP, and T-araCTP


AraCTP Inhibition of Human DNA Polymerase Alpha: Competitive Ki Quantification vs. dCTP

AraCTP acts as a competitive inhibitor of human DNA polymerase α with respect to the natural substrate dCTP. The inhibition constant (Ki) for AraCTP against polymerase α is 1.5 μM [1]. For comparison, the structurally related analog ara-5-aza-CTP exhibits a significantly higher Ki of 11 μM against the same enzyme, indicating that AraCTP is approximately 7.3-fold more potent as an inhibitor of polymerase α in this purified system [1].

DNA Polymerase Inhibition Enzyme Kinetics Antimetabolite Pharmacology

AraCTP vs. dCTP: Relative Polymerization Efficiency by Human DNA Polymerase α

Human DNA polymerase α incorporates AraCTP into a growing DNA strand with a misinsertion frequency of 1 AraCTP for every 24 molecules of the natural substrate dCTP [1]. This incorporation efficiency is intermediate compared to other clinically relevant analogs: T-araCTP is incorporated at a higher frequency (1:9), while dFdCTP is incorporated much less efficiently (1:83) [1].

DNA Replication Substrate Specificity Nucleotide Incorporation

AraCTP Exhibits Strong Chain Termination Potency: Differentiated from dFdCTP and T-araCTP

Upon incorporation by human DNA polymerase α, AraCTP acts as a strong chain terminator, effectively halting further primer extension [1]. This contrasts with dFdCTP, which causes only weak chain termination, and T-araCTP, which causes extremely strong termination [1]. In a coupled primase-polymerase reaction designed to mimic the initiation of new DNA strands, incorporation of AraCTP resulted in minimal chain termination, whereas T-araCTP maintained extremely strong termination [1].

DNA Chain Termination Mechanism of Action Polymerase Processivity

AraCTP Inhibition of DNA Polymerase β: Comparative Ki Analysis vs. Polymerase α

AraCTP exhibits a marked selectivity in its inhibition of different DNA polymerases. The Ki for calf thymus DNA polymerase β is 32 μM, which is 8-fold higher (i.e., less potent) than the Ki of 4 μM for DNA polymerase α [1]. This differential sensitivity indicates that the replicative polymerase α is a more significant target for AraCTP-mediated inhibition than the repair-associated polymerase β.

DNA Repair Polymerase Specificity Enzyme Inhibition

AraCTP as a Substrate for DNA Primase: Superiority Over Natural CTP

Human DNA primase, the enzyme responsible for synthesizing short RNA primers to initiate DNA replication, polymerizes AraCTP more readily than its natural substrate, cytidine triphosphate (CTP) [1]. In a comparative ranking of substrate preference, primase utilized T-araCTP better than AraCTP, which in turn was superior to CTP (i.e., T-araCTP > AraCTP > CTP) [1].

DNA Primase RNA Primer Synthesis Nucleotide Analog Incorporation

Differential Degradation Pathways of AraCTP in Ovarian vs. Leukemic Cells

The metabolic fate of intracellular AraCTP is cell-type dependent. In ovarian carcinoma cells, the primary degradation pathway proceeds via AraCMP to AraC (araCTP → araCMP → araC) [1]. In contrast, leukemic cells predominantly degrade AraCTP via a different route: AraCTP → AraCMP → AraUMP → AraU [1]. This metabolic divergence results in the accumulation of different inactive metabolites, which can confound intracellular nucleotide pool analyses if not properly controlled.

Nucleotide Metabolism Cell-Type Specificity Drug Resistance

AraCTP (CAS 13191-15-6) Optimal Research and Industrial Application Scenarios


In Vitro DNA Polymerase Inhibition and Kinetic Studies

Use AraCTP as a competitive inhibitor to characterize the dCTP binding site of eukaryotic DNA polymerases (α, β, γ). The well-defined Ki values for polymerase α (1.5-4 μM) and polymerase β (7.6-32 μM) provide precise benchmarks for validating enzyme preparations and for calculating inhibition constants in novel assay systems [7]. Its strong chain termination properties make it an essential positive control in primer extension assays designed to study polymerase processivity and fidelity [6].

Cellular Pharmacology and Intracellular Nucleotide Pool Analysis in Leukemia Research

AraCTP is the gold-standard analytical reference for quantifying the active metabolite of cytarabine in leukemic blast cells via HPLC or LC-MS/MS [7]. Intracellular AraCTP levels are a validated pharmacodynamic marker directly correlated with clinical response in acute leukemia [7]. Due to the cell-type specific degradation of AraCTP (e.g., to araC in ovarian cells vs. araU in leukemic cells), use of authentic AraCTP as a standard is mandatory for accurate quantitation and to avoid misinterpretation of metabolite profiles [6].

Mechanistic Studies of Nucleoside Analog Resistance

AraCTP is the definitive tool for investigating resistance mechanisms in cell line models. For instance, in cytarabine-resistant HL-60/ara-C cells, the intracellular concentration of AraCTP is reduced to 1/10th of that in sensitive cells, a key metric for assessing the functional impact of altered nucleoside transport or kinase activity [7]. Direct provision of AraCTP in cell-free or permeabilized cell systems allows researchers to bypass upstream metabolic activation steps and isolate the effects of downstream resistance factors such as polymerase mutations or increased dCTP pools [6].

Formulation and Delivery of Active Nucleotide Analogs

AraCTP serves as the active pharmaceutical ingredient (API) for developing novel delivery systems aimed at bypassing the rate-limiting phosphorylation of the prodrug cytarabine. Recent work demonstrates the encapsulation of AraCTP in biodegradable polymeric nanogels (e.g., PEG-cl-PEI) to create stable lyophilized formulations for direct intracellular delivery, a strategy with potential to overcome deoxycytidine kinase deficiency-mediated resistance [7]. Such applications require highly pure and well-characterized AraCTP to ensure consistent loading and release kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for AraCTP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.